3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine
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Overview
Description
Biochemical Analysis
Biochemical Properties
3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are crucial for phosphorylation processes in cells. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can affect gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites, altering their conformation and activity. This compound can also influence gene expression by binding to DNA or RNA, affecting transcription and translation processes. These molecular interactions are crucial for understanding the compound’s overall mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and organ toxicity. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical assays and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of tert-butylimidazole with a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the imidazo[1,2-a]pyrimidine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for experimental purposes . The production process involves standard organic synthesis techniques, ensuring high purity and yield for research applications .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyrimidine ring play crucial roles in its biological activity, potentially interacting with enzymes, receptors, and other biomolecules . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may modulate various biochemical processes .
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Shares a similar imidazo[1,2-a] structure but with a pyridine ring instead of a pyrimidine ring.
2-tert-Butylimidazo[1,2-a]pyrimidine:
Uniqueness: 3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine is unique due to the presence of both the tert-butyl group and the bromine atom on the imidazo[1,2-a]pyrimidine ring. This combination of functional groups enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in research and development .
Properties
IUPAC Name |
3-bromo-2-tert-butylimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-10(2,3)7-8(11)14-6-4-5-12-9(14)13-7/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMAMTCNEVARDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N2C=CC=NC2=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587652 |
Source
|
Record name | 3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-42-9 |
Source
|
Record name | 3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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